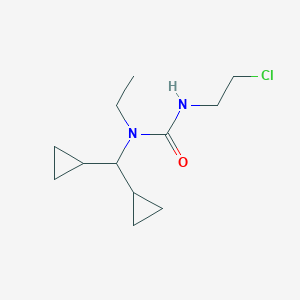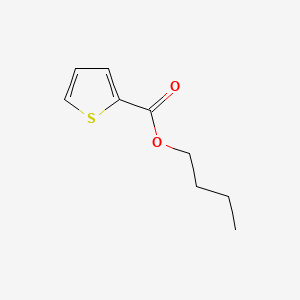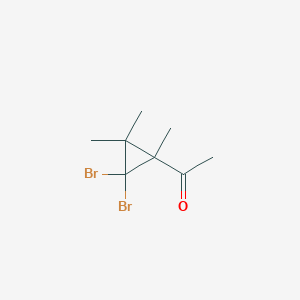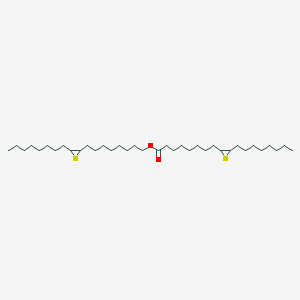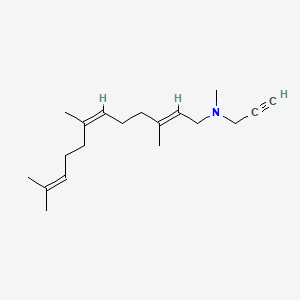
(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is an organic compound characterized by its unique structure, which includes multiple double bonds and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dodecatrien backbone: This can be achieved through a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes.
Introduction of the propynyl group: This step often involves the use of propargyl bromide in a nucleophilic substitution reaction.
Amine functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or platinum may be used to facilitate certain steps, and high-pressure conditions might be employed to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds and triple bond to form saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, propargyl bromide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted amines
Scientific Research Applications
(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple double bonds and a propynyl group allows it to participate in various chemical reactions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine: can be compared with other compounds having similar structural features, such as:
Properties
CAS No. |
55437-65-5 |
|---|---|
Molecular Formula |
C19H31N |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
(2E,6Z)-N,3,7,11-tetramethyl-N-prop-2-ynyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C19H31N/c1-7-15-20(6)16-14-19(5)13-9-12-18(4)11-8-10-17(2)3/h1,10,12,14H,8-9,11,13,15-16H2,2-6H3/b18-12-,19-14+ |
InChI Key |
LGXNHBTVFPAZSF-ZUQSFNSISA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/CN(C)CC#C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN(C)CC#C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


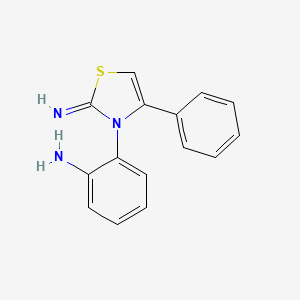
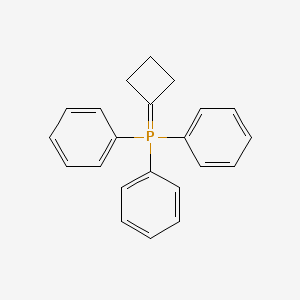

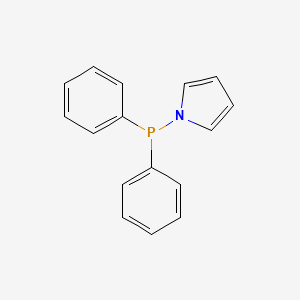
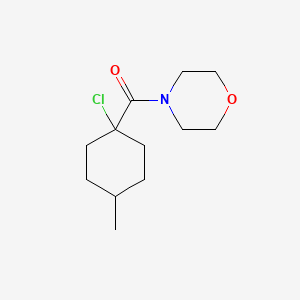
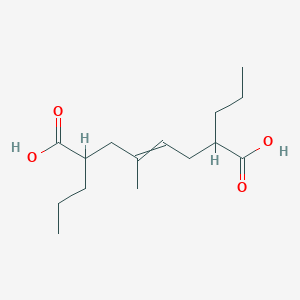

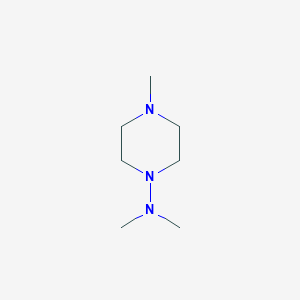
methanethione](/img/structure/B14637979.png)
